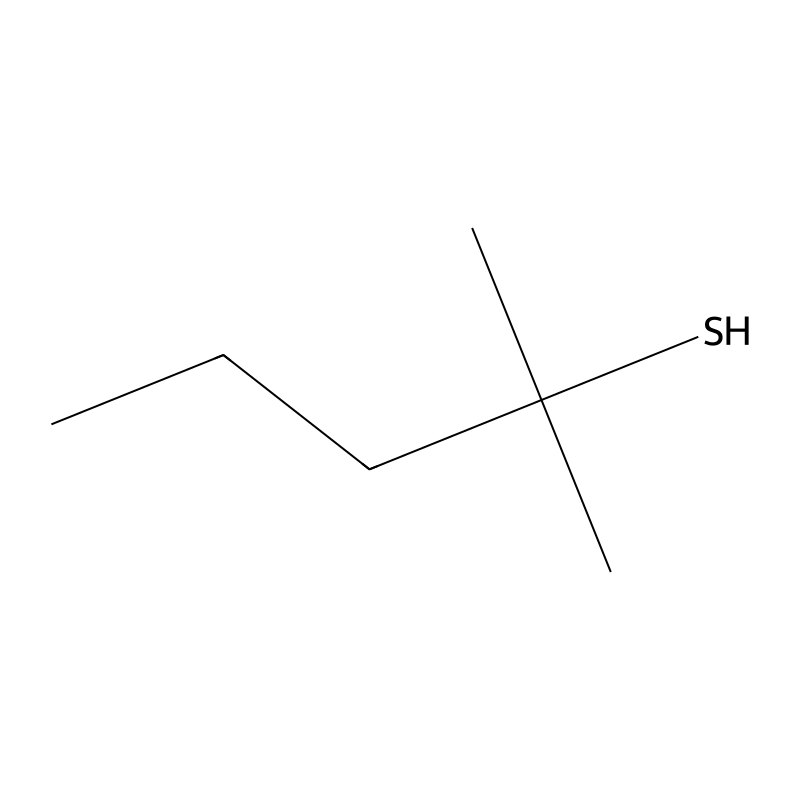

2-Methylpentane-2-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methylpentane-2-thiol, also referred to as 2-methyl-2-pentanethiol, is an organic sulfur compound with the molecular formula C6H14S. This compound features a sulfhydryl (-SH) group, which is characteristic of thiols. It is known for its strong and often unpleasant odor, typical of thiolic compounds. The structure comprises a pentane backbone with a methyl group at the second carbon position, contributing to its branched configuration. The molecular weight of 2-methylpentane-2-thiol is approximately 118.24 g/mol .

- Limited data exists on the specific hazards of 2-methylpentane-2-thiol.

- However, thiols in general are known for their unpleasant odor and potential irritant properties.

- As with most organic solvents, flammability and proper ventilation are essential considerations when handling this compound.

- Oxidation: Thiols can be oxidized to form disulfides. For instance, 2-methylpentane-2-thiol can be oxidized to produce 2,2'-dithiobis(2-methylpentane) using oxidizing agents such as hydrogen peroxide or iodine.

- Reduction: Disulfides can be reduced back to thiols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The thiol group can engage in nucleophilic substitution reactions, where the -SH group is replaced by other functional groups, often involving alkyl halides or tosylates as reagents .

These reactions highlight the versatility of 2-methylpentane-2-thiol in organic synthesis and its role in various chemical transformations.

Thiols, including 2-methylpentane-2-thiol, play significant roles in biological systems. They are crucial for the formation of disulfide bonds in proteins, which are essential for maintaining protein structure and function. Additionally, thiols have antioxidant properties, helping to protect cells from oxidative stress by neutralizing free radicals. Ongoing research explores their potential therapeutic applications, particularly in the context of diseases where oxidative damage is a factor.

The synthesis of 2-methylpentane-2-thiol can be accomplished through various methods:

- Hydrogen Sulfide Reaction: A common laboratory method involves reacting 2-methyl-2-pentanol with hydrogen sulfide in the presence of an acid catalyst. The reaction can be represented as follows:

This process requires careful control of temperature and pressure to maximize yield and purity.

- Hydrothiolation of Alkenes: In industrial settings, 2-methylpentane-2-thiol is often produced through hydrothiolation reactions where hydrogen sulfide is added to an alkene in the presence of a catalyst. This method allows for efficient large-scale production .

The applications of 2-methylpentane-2-thiol span several fields:

- Organic Synthesis: It serves as a building block and reagent in various chemical syntheses.

- Biological Research: Its role as an antioxidant makes it valuable in studies related to oxidative stress and cellular protection mechanisms.

- Industrial Uses: The compound is utilized in producing polymers, pharmaceuticals, and agrochemicals due to its reactivity and functional properties .

Research into the interactions of 2-methylpentane-2-thiol focuses on its biochemical roles and reactivity patterns. Studies indicate that thiols interact with various biological molecules, influencing processes such as protein folding and enzyme activity. The ability to form disulfide bonds is particularly significant in stabilizing protein structures, which is vital for their biological function . Additionally, its nucleophilic nature allows it to participate in diverse

Several compounds share structural similarities with 2-methylpentane-2-thiol:

| Compound Name | Structure | Molecular Formula | Unique Features |

|---|---|---|---|

| Methanethiol | CH3SH | C1H4S | Simplest thiol; strong odor; used as a gas odorant |

| Ethanethiol | C2H5SH | C2H6S | Slightly longer chain; also has a strong odor |

| 2-Methyl-2-propanethiol | C4H9SH | C4H10S | More branched structure; similar reactivity |

Uniqueness

The uniqueness of 2-methylpentane-2-thiol lies in its branched structure which affects its physical properties such as boiling point and solubility compared to linear or less branched thiols. Its higher molecular weight influences its reactivity profile and applications within organic synthesis and industrial processes .

XLogP3

Other CAS

1633-97-2